potassium;(Z)-(113C)octadec-9-enoate

Catalog No.
S12515840
CAS No.
M.F
C18H33KO2
M. Wt
321.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
potassium;(Z)-(113C)octadec-9-enoate

Product Name

potassium;(Z)-(113C)octadec-9-enoate

IUPAC Name

potassium;(Z)-(113C)octadec-9-enoate

Molecular Formula

C18H33KO2

Molecular Weight

321.5 g/mol

InChI

InChI=1S/C18H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-;/i18+1;

InChI Key

MLICVSDCCDDWMD-LKIACIPBSA-M

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].[K+]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC[13C](=O)[O-].[K+]

Potassium (Z)-(113C)octadec-9-enoate, commonly known as potassium oleate, is a potassium salt of oleic acid, an unsaturated fatty acid with the molecular formula C18H33KO2. It appears as a brown solid or a transparent amber liquid and is soluble in water and alcohol, exhibiting surfactant properties. The compound is characterized by its long hydrocarbon chain and a cis double bond at the ninth carbon position, which contributes to its unique physical and chemical properties .

, particularly in the context of catalysis and surfactant applications. It acts as a catalyst in polyisocyanate foam reactions, facilitating the production of polyurethane foams. In alkaline conditions, potassium oleate can undergo hydrogenation, where it is converted into saturated fatty acids through the addition of hydrogen. This process can lead to isomerization of double bonds, affecting the compound's properties and reactivity .

Potassium oleate exhibits several biological activities. It has been noted for its potential as a surfactant in biological systems, influencing cell membrane dynamics. Additionally, it has been studied for its effects on lipid metabolism and its role as an emulsifier in food products. The compound also shows antimicrobial properties, making it useful in various applications within food preservation and pharmaceuticals .

The synthesis of potassium oleate typically involves the neutralization of oleic acid with potassium hydroxide or potassium carbonate. This reaction produces potassium oleate and water:

C18H34O2+KOHC18H33KO2+H2O\text{C}_{18}\text{H}_{34}\text{O}_2+\text{KOH}\rightarrow \text{C}_{18}\text{H}_{33}\text{KO}_2+\text{H}_2\text{O}

The resulting product can be purified through crystallization or other separation techniques to obtain high-purity potassium oleate suitable for industrial applications .

Potassium oleate has diverse applications across various industries:

  • Surfactants: Used in detergents and cleaning products due to its emulsifying properties.
  • Food Industry: Acts as an emulsifier and stabilizer in food formulations.
  • Pharmaceuticals: Utilized in drug formulations to enhance solubility and bioavailability.
  • Polymer Chemistry: Serves as a catalyst in the production of polyurethane foams .

Studies have shown that potassium oleate can interact with various biological membranes and proteins, affecting their stability and function. Its surfactant properties allow it to alter surface tension, which can enhance the absorption of other compounds in formulations. Additionally, research indicates that potassium oleate may influence lipid bilayer integrity, impacting cellular processes such as signaling and transport .

Potassium oleate shares structural similarities with several other fatty acid salts. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Sodium OleateC18H35NaO2Similar surfactant properties; sodium salt
Calcium OleateC36H70CaO4Used in food preservation; calcium salt
Potassium StearateC18H35KO2More saturated; used in cosmetics
Sodium LaurateC12H23NaO2Shorter chain; widely used as a surfactant

Potassium oleate's uniqueness lies in its specific cis double bond configuration at the ninth carbon position, which influences its physical properties and biological activities compared to these similar compounds .

Hydrogen Bond Acceptor Count

2

Exact Mass

321.21511661 g/mol

Monoisotopic Mass

321.21511661 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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